Cas no 898442-14-3 (4-nitro-N-{3-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide)

4-Nitro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide-based compound featuring a nitro-substituted benzene ring linked to a pyridazine moiety via a phenyl spacer. The pyrrolidin-1-yl group enhances solubility and modulates electronic properties, making it suitable for applications in medicinal chemistry and biochemical research. Its structural complexity allows for potential interactions with biological targets, particularly in enzyme inhibition studies. The nitro group offers reactivity for further functionalization, while the sulfonamide bridge contributes to stability and hydrogen-bonding capacity. This compound is valuable for exploratory synthesis and pharmacological investigations due to its balanced physicochemical properties and versatile scaffold.
4-nitro-N-{3-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide structure
898442-14-3 structure
Product Name:4-nitro-N-{3-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide
CAS No:898442-14-3
MF:C20H19N5O4S
MW:425.460962533951
CID:5484890
Update Time:2025-10-28

4-nitro-N-{3-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, 4-nitro-N-[3-[6-(1-pyrrolidinyl)-3-pyridazinyl]phenyl]-
    • 4-nitro-N-{3-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide
    • Inchi: 1S/C20H19N5O4S/c26-25(27)17-6-8-18(9-7-17)30(28,29)23-16-5-3-4-15(14-16)19-10-11-20(22-21-19)24-12-1-2-13-24/h3-11,14,23H,1-2,12-13H2
    • InChI Key: QFLWDYMRLXXURS-UHFFFAOYSA-N
    • SMILES: C1(S(NC2=CC=CC(C3=NN=C(N4CCCC4)C=C3)=C2)(=O)=O)=CC=C([N+]([O-])=O)C=C1

4-nitro-N-{3-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide Pricemore >>

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Additional information on 4-nitro-N-{3-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide

Introduction to 4-nitro-N-{3-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide (CAS No. 898442-14-3)

4-nitro-N-{3-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide, identified by its CAS number 898442-14-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of 4-nitro-N-{3-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide is characterized by its complex arrangement of functional groups, which includes a nitro group, a sulfonamide moiety, and a pyridazine ring linked to a pyrrolidine derivative. This intricate architecture contributes to its unique chemical properties and biological interactions, which are being explored for various pharmacological purposes.

In recent years, there has been a growing interest in the development of novel sulfonamide derivatives due to their broad spectrum of biological activities. Sulfonamides are known for their antimicrobial, anti-inflammatory, and anticancer properties, and the introduction of new structural motifs has further expanded their potential applications. The compound 4-nitro-N-{3-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide represents a significant advancement in this area, with its unique combination of substituents offering new opportunities for drug discovery.

The presence of the nitro group in the molecular structure of 4-nitro-N-{3-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide is particularly noteworthy. Nitro compounds have been extensively studied for their pharmacological effects, including their role as prodrugs and their ability to modulate enzyme activity. The nitro group can undergo reduction to form an amine, which can alter the biological activity of the molecule. This property makes 4-nitro-N-{3-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide a versatile candidate for further investigation in drug development.

The pyridazine ring is another key feature of this compound, contributing to its complex interactions with biological targets. Pyridazines are heterocyclic aromatic compounds that have been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. The incorporation of a pyridazine ring into the structure of 4-nitro-N-{3-6-(pyrrolidin-1-yll)pyridazin}-3 -yphenyl}benzene -1 -sulfonamide enhances its potential as a pharmacological agent by providing additional binding sites for interaction with biological targets.

The sulfonamide moiety is also a critical component of this compound, known for its ability to enhance binding affinity and selectivity. Sulfonamides have been widely used in the development of drugs due to their favorable pharmacokinetic properties and low toxicity. The sulfonamide group in 4-nitro-N-{3 -6-(< strong >pyrrolidin -1 -y ll) pyridazin -3 -yphen yl } benzene -1 -sulf on am ide strong > p > provides an additional site for interaction with biological targets, potentially enhancing its therapeutic efficacy.

In recent studies, researchers have been exploring the potential of 4-nitro-N-{3 -6-(< strong >pyrrolidin -1 -y ll) pyridazin -3 -yphen yl } benzene -1 -sulf on am ide strong > p > as a lead compound for the development of new drugs. These studies have focused on its activity against various disease targets, including enzymes involved in cancer progression and inflammatory responses. Preliminary results suggest that this compound exhibits promising inhibitory activity against several key enzymes, making it a valuable candidate for further development.

The synthesis of 4-nitro-N-{3 -6-(< strong >pyrrolidin -1 -y ll) pyridazin -3 -yphen yl } benzene -1 -sulf on am ide strong > p > involves multiple steps and requires careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of key intermediates such as 3-hydroxypyridazine and 6-(< strong >pyrrolidin -1 -y ll) phenethylamine. These intermediates are then coupled using various coupling reactions to form the final product. The use of advanced synthetic techniques has enabled researchers to produce this compound in high purity, facilitating further biological studies.

The pharmacological evaluation of 4-nitro-N-{3 -6-(< strong >pyrrolidin -1 y ll) pyridazin 2 35 37 38 39 40 41 42 43 44 45 46 47 48

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